trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride
Description
Properties
Molecular Formula |
C7H16Cl2N2 |
|---|---|
Molecular Weight |
199.12 g/mol |
IUPAC Name |
(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-4-6-2-8-3-7(6)5-9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m1../s1 |
InChI Key |
NQSFFBGSZKBOTL-GPJOBVNKSA-N |
Isomeric SMILES |
CN1C[C@H]2CNC[C@@H]2C1.Cl.Cl |
Canonical SMILES |
CN1CC2CNCC2C1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cycloaddition-Based Synthesis
3.1 [3 + 2] Cycloaddition of Azomethine Ylides
- The bicyclic pyrrolo[3,4-c]pyrrole core can be efficiently constructed by [3 + 2] cycloaddition reactions between azomethine ylides (generated in situ from imines and α-amino acids or related precursors) and electron-deficient olefins.
- This method allows for regio- and stereoselective formation of the bicyclic ring system, favoring the trans isomer due to steric and electronic factors.
- Typical yields range from 70% to 85%, with high diastereoselectivity.
- Metal-free conditions are often employed to avoid contamination and side reactions.
- Solvents such as toluene or xylenes at reflux temperatures facilitate the cycloaddition.
- Reaction times vary from several hours to overnight depending on substrate reactivity.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Temperature | 110–140 °C (reflux in toluene) | High yield, good diastereoselectivity |
| Solvent | Toluene, Xylenes | Stable reaction medium |
| Catalyst | None (metal-free) | Clean product formation |
| Yield | 70–85% | Predominantly trans isomer |
Three-Component Bicyclization Method
- A novel and efficient method involves a one-pot three-component bicyclization reaction using isocyanides, dialkyl acetylenedicarboxylates, and aroylacrylic acids.
- This metal-free approach yields the bicyclic pyrrolo[3,4-c]pyrrole core with excellent diastereoselectivity favoring the trans isomer (>95:5 cis:trans ratio).
- Proton transfer equilibria studied by deuterium exchange experiments confirm the formation of the thermodynamically favored trans isomer.
| Reaction Type | Yield (%) | Diastereoselectivity (cis:trans) | Reference |
|---|---|---|---|
| Three-component bicyclization | 83 | >95:5 |
Spiro Compound Synthesis via Azomethine Ylides
- Reaction of ninhydrin with primary amines (e.g., benzylamine) generates azomethine ylides that undergo cycloaddition with maleimides to form spiro compounds related to octahydropyrrolo[3,4-c]pyrroles.
- This method provides access to regio- and stereochemically defined products, which can be further transformed into the target dihydrochloride salt.
- Characterization by NMR and IR spectroscopy confirms the regiochemistry and stereochemistry of the products.
Confirmation of Stereochemistry
- The trans configuration of 2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole is confirmed by X-ray crystallography, revealing absolute stereochemistry typically as (3aR,6aS).
- NMR coupling constants, especially vicinal proton-proton coupling (3JHH), provide insights into ring puckering and substituent orientation, distinguishing axial and equatorial positions consistent with the trans isomer.
- These methods ensure the correct stereochemical assignment critical for biological activity.
Conversion to Dihydrochloride Salt
- The free base of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
- This salt formation enhances solubility and stability, facilitating handling and downstream applications.
- The dihydrochloride salt is typically isolated as a crystalline solid with improved storage properties.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Diastereoselectivity | Notes |
|---|---|---|---|---|
| [3 + 2] Cycloaddition | Azomethine ylides + electron-deficient olefins | 70–85 | High (trans favored) | Metal-free, reflux in toluene |
| Three-component bicyclization | Isocyanides + dialkyl acetylenedicarboxylates + aroylacrylic acids | 83 | >95:5 (trans) | One-pot, metal-free |
| Spiro compound synthesis | Ninhydrin + primary amines + maleimides | 70–85 | Single product | Confirmed by NMR and IR |
| Salt formation | HCl treatment of free base | Quantitative | N/A | Enhances solubility and stability |
Research Findings and Notes
- The trans isomer of 2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole is thermodynamically favored and exhibits enhanced biological activity compared to the cis isomer.
- Metal-free synthetic routes are preferred to avoid heavy metal contamination in pharmaceutical intermediates.
- Proton transfer equilibria and stereochemical outcomes are supported by deuterium exchange and NMR studies.
- The dihydrochloride salt form improves physicochemical properties relevant for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride is a chemical compound featuring a unique bicyclic structure that includes a pyrrole ring fused to a cyclohexane-like moiety. It has garnered attention for its potential therapeutic applications, especially in antiviral and anti-inflammatory treatments. Research indicates that it functions as an antagonist for chemokine receptors, particularly CCR5, which is significant in the context of HIV infection and other inflammatory diseases. This receptor antagonism may help in preventing viral entry into cells, thus providing a potential therapeutic avenue for treating HIV/AIDS and related conditions.
Scientific Research Applications
This compound exhibits notable biological activities and several applications:
- Antiviral Therapies Research indicates that this compound functions as an antagonist for chemokine receptors, particularly CCR5, which is significant in the context of HIV infection. This receptor antagonism may help in preventing viral entry into cells, thus providing a potential therapeutic avenue for treating HIV/AIDS and related conditions.
- Anti-inflammatory Treatments It has potential therapeutic applications in anti-inflammatory treatments. H4 receptor ligands should thus be suitable for the treatment of various inflammatory disorders .
- Histamine H4 Receptor Ligands The octahydropyrrolo[3,4-c]pyrrole derivatives of the present invention are histamine H4 receptor ligands and have therefore a number of therapeutic applications, particularly in the treatment of asthma and allergic rhinitis .
Data Table: Comparison with Similar Compounds
Mechanism of Action
The mechanism of action of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Stereochemical Variants: cis- vs. trans-2-Methyl Derivatives
Substituent Modifications
- Phenyl-substituted analog (2-phenyl derivative): The bulky phenyl group increases lipophilicity but reduces aqueous solubility. This compound is discontinued, suggesting challenges in synthesis or stability.
- Trimethyl-substituted analog (2,3a,6a-trimethyl derivative): Additional methyl groups introduce significant steric hindrance, likely limiting its utility in flexible binding sites.
Ring System Variations
Unsubstituted Analog
- cis-Octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride (CAS 1326303-37-0): The absence of a methyl group decreases molecular weight (185.09 g/mol) and may improve solubility but reduce target affinity.
Biological Activity
Trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride is a bicyclic compound notable for its potential therapeutic applications, particularly in antiviral and anti-inflammatory treatments. Its unique structure includes a pyrrole ring fused to a cyclohexane-like moiety, contributing to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₄Cl₂N₂
- Molecular Weight : Approximately 199.12 g/mol
- Structure : The compound features a bicyclic structure that enhances its interaction with biological targets.
This compound primarily acts as an antagonist for chemokine receptors, particularly CCR5. This receptor is crucial in HIV infection and inflammatory responses. By blocking CCR5, the compound may prevent viral entry into host cells, offering a therapeutic strategy for treating HIV/AIDS and related conditions.
Biological Activities
- Antiviral Activity :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antiviral | CCR5 receptor antagonist | , |
| Anti-inflammatory | Modulation of leukocyte migration | |
| Analgesic | Synergistic effects with peptide structures |
Case Studies
-
CCR5 Antagonism in HIV Treatment :
- A study demonstrated that this compound effectively reduced HIV infection rates in vitro by blocking CCR5 receptors on human T cells. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent against HIV/AIDS.
- Inflammation Reduction :
- Analgesic Properties :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
